molecular formula C11H14BrNO2 B233070 Ethyl 3-amino-3-(4-bromophenyl)propanoate CAS No. 146579-92-2

Ethyl 3-amino-3-(4-bromophenyl)propanoate

Cat. No. B233070
CAS RN: 146579-92-2
M. Wt: 272.14 g/mol
InChI Key: ZWLFFTWOHGTGEB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-bromophenyl)propanoate is a chemical compound with the molecular formula C11H14BrNO2 . It is also known by its IUPAC name, ethyl 3-(4-bromophenyl)propanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-3-(4-bromophenyl)propanoate consists of an ethyl group (C2H5) attached to a carboxyl group (COOH), which is further attached to a 3-amino-3-(4-bromophenyl) group . The InChI key for this compound is STMHGPFYLQOGJD-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis of Enantiomers and Derivatives: Ethyl 3-amino-3-(4-bromophenyl)propanoate is used in the synthesis of racemic compounds and their enantiomers. For instance, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its enantiomers through enantioselective N-acylation highlights its utility in producing optically active compounds (Solymár, Kanerva, & Fülöp, 2004).

  • Electroreductive Radical Cyclization: The compound is involved in electroreductive radical cyclization processes. For example, its use in the cyclization of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate and similar compounds demonstrates its role in forming cyclic structures (Esteves et al., 2005).

  • Crystal Packing Interactions: The compound plays a role in crystallography, particularly in understanding non-covalent interactions like N⋯π and O⋯π interactions in crystal packing. This is evidenced by its use in the study of crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate (Zhang, Wu, & Zhang, 2011).

  • Synthesis of Pharmaceutical Intermediates: Ethyl 3-amino-3-(4-bromophenyl)propanoate is used in the synthesis of various pharmaceutical intermediates. An example is its use in the synthesis of ethyl 3-(3-aminophenyl)propanoate, a key intermediate in pharmaceutical manufacturing (Nagel, Radau, & Link, 2011).

  • Characterization of Polymorphic Forms: The compound is instrumental in the study of polymorphism in pharmaceutical compounds. For instance, it is used in the characterization of polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride (Vogt et al., 2013).

  • Antimicrobial Agent Synthesis: Ethyl 3-amino-3-(4-bromophenyl)propanoate is used in the synthesis of compounds with potential antimicrobial properties. This application is highlighted in the synthesis and characterization of substituted phenyl azetidines (Doraswamy & Ramana, 2013).

Safety and Hazards

Ethyl 3-amino-3-(4-bromophenyl)propanoate may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

ethyl 3-amino-3-(4-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLFFTWOHGTGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397693
Record name ethyl 3-amino-3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(4-bromophenyl)propanoate

CAS RN

146579-92-2
Record name ethyl 3-amino-3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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